4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
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Overview
Description
4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is a compound with the molecular formula C25H30N2O5 and a molecular weight of 438.52 g/mol . This compound is often used in peptide synthesis due to its protective group properties, specifically the fluorenylmethyloxycarbonyl (Fmoc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- typically involves the protection of the amino group of lysine with the Fmoc group. This can be achieved through the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group of lysine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is widely used in scientific research, particularly in the field of peptide synthesis . Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- involves its role as a protective group in peptide synthesis . The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-Lysine: Another protective group used in peptide synthesis, but with a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
Cbz-Lysine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is unique due to its Fmoc group, which offers several advantages:
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-morpholin-4-ylhexanoic acid |
InChI |
InChI=1S/C25H30N2O5/c28-24(29)23(11-5-6-12-27-13-15-31-16-14-27)26-25(30)32-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22-23H,5-6,11-17H2,(H,26,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
YJJHSMZEMNVWJV-QHCPKHFHSA-N |
Isomeric SMILES |
C1COCCN1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1COCCN1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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